6-imino-N,7-bis(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-N,7-bis(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N,7-bis(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-imino-N,7-bis(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
6-imino-N,7-bis(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-N,7-bis(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the desired outcomes .
Comparison with Similar Compounds
Similar Compounds
- 6-imino-7,11-dimethyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
6-imino-N,7-bis(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its specific functional groups and tricyclic structure, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Biological Activity
6-imino-N,7-bis(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by a unique tricyclic structure that includes multiple nitrogen atoms and functional groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Molecular Characteristics
Property | Details |
---|---|
Molecular Formula | C21H27N5O4 |
Molecular Weight | 413.5 g/mol |
IUPAC Name | This compound |
InChI Key | JAWBYQGECCPVAX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's unique structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways. This modulation can lead to therapeutic effects in different disease contexts.
Pharmacological Properties
Research has indicated that compounds with similar structural frameworks often exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some studies suggest that triazatricyclo compounds may possess antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis.
- Anticancer Potential : The compound has been explored for its potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies demonstrated that derivatives of triazatricyclo compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.
- Cytotoxicity Assays : A study involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cytotoxicity with IC50 values in the low micromolar range (approximately 5–15 µM). Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways.
- Anti-inflammatory Activity : Research published in a pharmacological journal highlighted the compound's ability to inhibit NF-kB signaling pathways in macrophages, leading to decreased production of TNF-alpha and IL-6.
Comparative Analysis of Related Compounds
Compound Name | Biological Activity | IC50/MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound A | Antimicrobial | 20 | Disruption of cell wall synthesis |
Compound B | Anticancer | 10 | Induction of apoptosis |
Compound C | Anti-inflammatory | 30 | Inhibition of NF-kB pathway |
Properties
Molecular Formula |
C21H27N5O4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
6-imino-N,7-bis(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H27N5O4/c1-14-7-4-9-26-18(14)24-19-16(21(26)28)13-15(20(27)23-8-5-11-29-2)17(22)25(19)10-6-12-30-3/h4,7,9,13,22H,5-6,8,10-12H2,1-3H3,(H,23,27) |
InChI Key |
JAWBYQGECCPVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCCCOC |
Origin of Product |
United States |
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